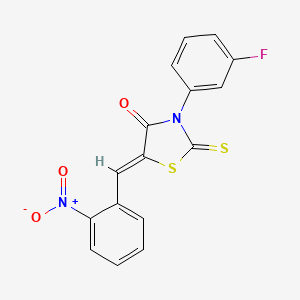
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-4-オキソ-6-プロピル-4H-クロメン-7-イルアセテートは、ベンゾジオキシンとクロメン構造のユニークな組み合わせを特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
3-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-4-オキソ-6-プロピル-4H-クロメン-7-イルアセテートの合成は通常、複数のステップを必要とします。一般的なアプローチの1つは、ベンゾジオキシン部分の調製から始め、続いてクロメン環系の構築を行います。最後のステップでは、ヒドロキシル基をアセチル化してアセテートエステルを形成します。
ベンゾジオキシン部分の調製: ベンゾジオキシン構造は、カテコールとエチレングリコールを酸触媒の存在下で反応させることで合成できます。
クロメン環の構築: クロメン環は、クライゼン転位と環化によって合成できます。
アセチル化: 最後のステップでは、ピリジンなどの塩基の存在下で、無水酢酸を使用してヒドロキシル基をアセチル化します。
工業的生産方法
この化合物の工業的生産方法は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路を最適化することを含む可能性があります。これには、連続フロー反応器とグリーンケミストリーの原則の使用が含まれる場合があります。
化学反応の分析
反応の種類
3-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-4-オキソ-6-プロピル-4H-クロメン-7-イルアセテートは、次のようなさまざまな種類の化学反応を起こすことができます。
酸化: この化合物は、キノンを形成するために酸化することができます。
還元: 還元は、ジヒドロ誘導体の形成につながる可能性があります。
置換: 芳香族環で、求電子置換反応と求核置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: ハロゲン、ニトロ化剤、スルホン化剤などの試薬は、適切な条件下で使用できます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はキノンを生成し、還元はジヒドロ誘導体を生成する可能性があります。
科学研究への応用
3-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-4-オキソ-6-プロピル-4H-クロメン-7-イルアセテートには、いくつかの科学研究への応用があります。
化学: 有機合成におけるビルディングブロックとして、および配位化学における配位子として使用されます。
生物学: 抗菌作用や抗がん作用を含む、その潜在的な生物活性について調査されています。
医学: 特に、がんや細菌感染症の治療におけるその潜在的な治療的用途について調査されています。
産業: ポリマーやコーティングなど、特定の特性を持つ新素材の開発に使用されています。
科学的研究の応用
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
3-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-4-オキソ-6-プロピル-4H-クロメン-7-イルアセテートの作用機序は、特定の分子標的や経路との相互作用を含みます。たとえば、特定の酵素を阻害したり、細胞受容体と相互作用したりして、細胞プロセスを変化させる可能性があります。正確なメカニズムは、特定の用途と標的によって異なる場合があります。
類似化合物の比較
類似化合物
- 3-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)ベンズアルデヒド
- 2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イルメチルアミン
- 6-イソシアノ-2,3-ジヒドロ-1,4-ベンゾジオキシン
独自性
3-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-4-オキソ-6-プロピル-4H-クロメン-7-イルアセテートを他の類似化合物と区別するのは、ベンゾジオキシンとクロメン構造のユニークな組み合わせであり、これは明確な化学的および生物学的特性を与えます。これは、さまざまな研究および産業用途に役立つ化合物です。
類似化合物との比較
Similar Compounds
- 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzaldehyde
- 2,3-Dihydro-1,4-benzodioxin-6-ylmethylamine
- 6-Isocyano-2,3-dihydro-1,4-benzodioxine
Uniqueness
What sets 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl acetate apart from similar compounds is its unique combination of benzodioxin and chromen structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C22H20O6 |
|---|---|
分子量 |
380.4 g/mol |
IUPAC名 |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propylchromen-7-yl] acetate |
InChI |
InChI=1S/C22H20O6/c1-3-4-15-9-16-20(11-19(15)28-13(2)23)27-12-17(22(16)24)14-5-6-18-21(10-14)26-8-7-25-18/h5-6,9-12H,3-4,7-8H2,1-2H3 |
InChIキー |
SRSYXQPCSHXPDQ-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC2=C(C=C1OC(=O)C)OC=C(C2=O)C3=CC4=C(C=C3)OCCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11693301.png)

![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11693312.png)
![N-(4-{[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]sulfonyl}phenyl)acetamide](/img/structure/B11693323.png)

![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-methyl-4-quinolinecarbohydrazide](/img/structure/B11693332.png)
![methyl 2-chloro-5-(5-{(Z)-[1-(4-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11693340.png)
![6-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11693357.png)
![2-[4-(benzyloxy)phenyl]-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11693358.png)
![ethyl 4-({6-[(2E)-2-{2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene}hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)benzoate](/img/structure/B11693366.png)
![(3Z)-5-bromo-3-{(2Z)-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11693388.png)
![(4Z)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11693390.png)
![(5Z)-5-[(2-chlorophenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11693391.png)
![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11693396.png)
